molecular formula C5H4BNO2S B151807 5-Cyanothiophene-2-boronic acid CAS No. 305832-67-1

5-Cyanothiophene-2-boronic acid

Cat. No.: B151807
CAS No.: 305832-67-1
M. Wt: 152.97 g/mol
InChI Key: ZEOMEPSYIIQIND-UHFFFAOYSA-N
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Description

5-Cyanothiophene-2-boronic acid is an organoboron compound with the molecular formula C5H4BNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a cyano group (-CN) at the 5-position and a boronic acid group (-B(OH)2) at the 2-position. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity .

Safety and Hazards

5-Cyanothiophene-2-boronic acid is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry place, with the container kept tightly closed, and should be kept refrigerated .

Mechanism of Action

Target of Action

5-Cyanothiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which this compound is involved . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .

Pharmacokinetics

As a laboratory reagent, it is typically handled under controlled conditions to prevent exposure and ingestion .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to light and air . Therefore, it is typically stored in a well-ventilated place, in a tightly closed container, and at low temperatures . The reaction conditions, such as temperature and the presence of a base, also significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

5-Cyanothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the synthesis of complex organic molecules and in the development of pharmaceuticals. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting or modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by affecting transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure leads to sustained enzyme inhibition and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels within the cell . This interaction can have downstream effects on cellular processes and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility properties, being insoluble in water but soluble in organic solvents such as ethanol and tetrahydrofuran .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and proteins within those compartments, thereby modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Cyanothiophene-2-boronic acid can be synthesized from 2-thiophenecarbonitrile through a series of reactions. The general synthetic route involves the lithiation of 2-thiophenecarbonitrile followed by the addition of a boron source such as triisopropyl borate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organoboron compound synthesis apply. These methods often involve large-scale reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-cyanothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOMEPSYIIQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400742
Record name 5-Cyanothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305832-67-1
Record name (5-Cyanothiophen-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305832-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound thiophene-2-carbonitrile (10 g, 9.16 mmol, 1.0 eq) and tri-iso-propylborate (23 mL, 100 mmol, 1.09 eq) in dry THF (300 mL) under nitrogen at −78° C., potassium hexamethyldisilazide (1 M in THF, 100 mL, 100 mmol, 1.09 eq) was added dropwise. After 1 h, the reaction was quenched with 1 N HCl (200 mL), stirred for 30 min and extracted with ethyl acetate. The combined organic layers were washed with water, dried (Na2SO4), filtered and evaporated and crystallized with petroleum ether/ethyl acetate to afford the product compound 5-cyanothiophen-2-ylboronic acid (7.4 g, 53%). LC-MS (m/z)=153.9 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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